Methyl 2-({4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl}amino)benzoate
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Overview
Description
Methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate is a complex organic compound with the molecular formula C18H18N4O6. It is known for its unique structure, which includes a benzoate ester linked to a pyrimidinylamino group through an ethoxy and butanoyl bridge .
Preparation Methods
The synthesis of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate typically involves multiple steps. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrimidinylamino group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate include:
Methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate: Shares a similar benzoate ester structure but differs in the quinazolinyl group.
Methyl 4-[2-oxo-2-(2,4,6-trimethoxyphenyl)ethoxy]benzoate: Contains a trimethoxyphenyl group instead of the pyrimidinylamino group.
The uniqueness of methyl 2-({4-oxo-4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]butanoyl}amino)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H18N4O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[4-oxo-4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]butanoyl]amino]benzoate |
InChI |
InChI=1S/C18H18N4O6/c1-27-17(26)12-5-2-3-6-13(12)21-14(23)7-8-16(25)28-11-15(24)22-18-19-9-4-10-20-18/h2-6,9-10H,7-8,11H2,1H3,(H,21,23)(H,19,20,22,24) |
InChI Key |
RPANHISXBFBPSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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